![molecular formula C18H15N3O2S2 B2458644 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide CAS No. 1396860-61-9](/img/structure/B2458644.png)
2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide
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Overview
Description
2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide is a useful research compound. Its molecular formula is C18H15N3O2S2 and its molecular weight is 369.46. The purity is usually 95%.
BenchChem offers high-quality 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity Evaluation
Research on derivatives similar to the queried compound has shown potential antitumor activities. For example, derivatives bearing different heterocyclic ring systems have been synthesized and screened for their antitumor activity against human tumor cell lines derived from nine neoplastic diseases. Some compounds demonstrated considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antioxidant Agents
Compounds with a similar structure have also been investigated for their antimicrobial and antioxidant properties. Derivatives synthesized from a common intermediate have shown significant antibacterial activity. Another study focused on benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, revealing potent antimicrobial and antioxidant activities (Naraboli & Biradar, 2017).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and van der waals forces .
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. Once the targets are identified, the compound’s effects on biochemical pathways can be better understood .
Pharmacokinetics
The presence of polar groups may facilitate its solubility in biological fluids, while its moderate size and lipophilicity may allow for efficient absorption and distribution .
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and therefore its activity. Interactions with other biomolecules could either enhance or inhibit its action .
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S2/c1-11-16(25-18(20-11)15-7-4-8-24-15)10-19-17(22)9-13-12-5-2-3-6-14(12)23-21-13/h2-8H,9-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPMRVKQFLADKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide |
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